molecular formula C39H43N3O11S B1264461 Yondelis (TN)

Yondelis (TN)

Katalognummer B1264461
Molekulargewicht: 761.8 g/mol
InChI-Schlüssel: PKVRCIRHQMSYJX-FRLHEMLTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trabectedin is natural product derived from the Caribbean sea squirt which has antineoplastic activity and is used to treat soft tissue sarcoma. Trabectedin therapy is associated with a high rate of transient serum enzyme elevations during treatment and with occasional instances of clinically apparent liver injury with jaundice.
A complex structure that includes isoquinolines joined by a cyclic ester;  it is a DNA-binding agent and guanine N2 alkylator derived from the marine tunicate, Ecteinascidia turbinata. Trabectedin is used for the treatment of advanced soft-tissue SARCOMA, after failure of ANTHRACYCLINES or IFOSFAMIDE drug therapy.

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

  • Immunomodulatory Effects : Yondelis exhibits significant immunomodulatory properties. It affects leukocytes, particularly showing a cytotoxic effect on human blood monocytes and inducing apoptosis at pharmacologically relevant concentrations. This drug also inhibits the differentiation of monocytes into macrophages and reduces the production of proinflammatory mediators like CCL2 and IL-6 in monocytes, macrophages, and tumor-associated macrophages (TAMs) (Allavena et al., 2005).

Unique Mechanism of Action

  • Interference with Gene Transcription : Yondelis is known for its complex mechanism of action affecting cell biology processes in tumor cells and the tumor microenvironment. It interferes with trans-activated transcription and interacts with DNA repair proteins, particularly affecting oncogenic transcription factors and signaling (Larsen et al., 2016).

Efficacy in Cancer Treatment

  • Soft Tissue Sarcoma and Ovarian Cancer : Yondelis has shown efficacy in treating patients with advanced soft tissue sarcoma (STS), especially those with leiomyosarcoma or liposarcoma. It is also effective in treating platinum-sensitive advanced or recurrent ovarian cancer. Its tolerability profile is generally manageable, making it a valuable addition to cancer treatment options (Carter & Keam, 2007; Carter & Keam, 2010).

Role in DNA Damage Repair

  • Homologous Recombination in DNA Repair : Trabectedin plays a critical role in DNA damage repair, specifically through the homologous recombination pathway. Cells deficient in homologous recombination are highly sensitive to trabectedin, suggesting that trabectedin-induced lesions are repaired primarily through this pathway. This indicates a significant role in the cellular response to DNA damage (Tavecchio et al., 2008).

Pharmacokinetics and Metabolism

  • Metabolic Pathways : Studies have explored the metabolism of trabectedin in both human and animal models, identifying key pathways in its biotransformation and excretion. These studies are crucial for understanding the pharmacokinetics of trabectedin in cancer treatment (Vermeir et al., 2009).

Clinical Trials and Applications

  • Various clinical trials have demonstrated the effectiveness of trabectedin in different cancer types, including breast cancer, endometrial carcinoma, and ovarian cancer. These studies provide insights into its clinical applications and potential as a therapeutic agent in diverse cancer treatments (Mcmeekin et al., 2004; Krasner et al., 2004).

Eigenschaften

Produktname

Yondelis (TN)

Molekularformel

C39H43N3O11S

Molekulargewicht

761.8 g/mol

IUPAC-Name

[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate

InChI

InChI=1S/C39H43N3O11S/c1-16-9-20-10-22-37(46)42-23-13-50-38(47)39(21-12-25(48-5)24(44)11-19(21)7-8-40-39)14-54-36(30(42)29(41(22)4)26(20)31(45)32(16)49-6)28-27(23)35-34(51-15-52-35)17(2)33(28)53-18(3)43/h9,11-12,22-23,29-30,36-37,40,44-46H,7-8,10,13-15H2,1-6H3/t22-,23+,29+,30-,36-,37+,39-/m1/s1

InChI-Schlüssel

PKVRCIRHQMSYJX-FRLHEMLTSA-N

Isomerische SMILES

CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Kanonische SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Piktogramme

Acute Toxic; Irritant; Health Hazard

Synonyme

ecteinascidin 743
ET 743
ET-743
ET743
NSC 684766
trabectedin
Yondelis

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yondelis (TN)
Reactant of Route 2
Reactant of Route 2
Yondelis (TN)
Reactant of Route 3
Yondelis (TN)
Reactant of Route 4
Yondelis (TN)
Reactant of Route 5
Yondelis (TN)
Reactant of Route 6
Yondelis (TN)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.